molecular formula C11H12N4O3 B8746852 1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole

1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole

Cat. No. B8746852
M. Wt: 248.24 g/mol
InChI Key: RUUIWSBGSQTVCA-UHFFFAOYSA-N
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Patent
US07205326B2

Procedure details

1-(3-Chloro-propoxy)-4-nitro-benzene (7 g, 32.5 mmol) is dissolved in 2-methyl-2-butanol (35 ml) followed by the addition of 1H-1,2,3-triazole (3.43 g, 48.7 mmol), potassium iodide (0.54 g, 3.25 mmol) and sodium hydroxide (1.95 g, 48.7 mmol). The mixture is stirred for 20 h at 120° C., evaporated to dryness and suspended in toluene. Washing with water, drying over sodium sulfate and concentration in vacuo yields a crude product, which is washed with ether yielding 1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole as a colorless solid. Yield 6 g (75%)
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1.[NH:15]1[CH:19]=[CH:18][N:17]=[N:16]1.[I-].[K+].[OH-].[Na+]>CC(O)(CC)C>[N+:12]([C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:4][CH2:3][CH2:2][N:15]2[CH:19]=[CH:18][N:17]=[N:16]2)=[CH:7][CH:8]=1)([O-:14])=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
CC(C)(CC)O
Step Two
Name
Quantity
3.43 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
0.54 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.95 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 h at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
Washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
yields a crude product, which
WASH
Type
WASH
Details
is washed with ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCCN2N=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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